molecular formula C10H13N3 B8364144 5-(Pyridin-2-ylamino)pentanenitrile

5-(Pyridin-2-ylamino)pentanenitrile

Cat. No.: B8364144
M. Wt: 175.23 g/mol
InChI Key: LMRNRMKRYJQYHQ-UHFFFAOYSA-N
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Description

5-(Pyridin-2-ylamino)pentanenitrile is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

5-(pyridin-2-ylamino)pentanenitrile

InChI

InChI=1S/C10H13N3/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h2,5-6,9H,1,3-4,8H2,(H,12,13)

InChI Key

LMRNRMKRYJQYHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NCCCCC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(1,3-Dioxolan-2-yl)butanenitrile (6.26 g; 0.0443 moles) was dissolved in a mixture of acetone (50 mL) and water (50 mL) under nitrogen. p-Toluene-sulfonic acid (843 mg; 0.00443 moles) was added followed by sodium periodate (9.67 g; 0.0452 moles) and the mixture was heated at 40° C. for 32 hours with magnetic stirring. The mixture was filtered, washing the filter cake with ethyl acetate (100 mL). The filtrate was mixed with aqueous sodium bicarbonate solution (50 mL) and the phases were separated. The aqueous phase was extracted with ethyl acetate (3×100 mL). The combined organic phases were dried over sodium sulfate and filtered. Removal of solvent under vacuum gave the crude product (5-oxopentanenitrile). This material was dissolved in methylene chloride (150 mL). 2-Aminopyridine (4.17 g; 0.0443 moles) was added and the reaction mixture was magnetically stirred under nitrogen for 30 minutes. Sodium triacetoxyborohydride (14.1 g; 0.0665 moles) was added and the reaction mixture was stirred for 4 hours. The reaction mixture was added to aqueous sodium bicarbonate solution (50 mL) and the phases were separated. The aqueous phase was extracted with ethyl acetate (4×50 mL). The combined organic phases were dried over sodium sulfate and filtered. Removal of solvent under vacuum gave crude product which was purified by chromatography on silica gel, eluting with methylene chloride followed by methylene chloride/acetone (10:1). Removal of solvent under vacuum gave the product, 5-(pyridin-2-ylamino)pentane-nitrile, as an off white solid (4.30 g; 55%). 1H NMR (CDCl3) δ 8.05-8.10 (1H, m), 7.38-7.43 (1H, m), 6.55-6.60 (1H, m), 6.38 (1H, d, J=8.5 Hz), 4.38-4.58 (1H, br), 3.30-3.40 (2H, m), 2.35-2.45 (2H, m), 1.70-1.85 (4H, m).
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
843 mg
Type
reactant
Reaction Step Two
Quantity
9.67 g
Type
reactant
Reaction Step Three
Quantity
4.17 g
Type
reactant
Reaction Step Four
Quantity
14.1 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-aminopyridine (8.7 g, Aldrich) in DMF (75 mL) was added potassium hydride (12.6 g, 30 wt. % dispersion in mineral oil, Aldrich). After 1 hr, 4-bromobutyronitrile (15 g, Aldrich) was added. The mixture was heated to 60° C. for 16 hr. The mixture was quenched with water and the volatiles were removed in vacuo. The residue was extracted with ethyl acetate. The extract was filtered through a bed of silica gel and distilled in vacuo. The fraction boiling at 150° C. to 170° C. was collected to provide the title product as a white solid. 1H (CDCl3) δ 1.78 (4H, m); 2.41 (2H, t); 3.36 (2H, q); 4.53 (2H, broad t); 6.38 (1H, dt); 6.57 (1H, ddd); 7.42 (1H, ddd); 8.08 (1H, ddd). Step 2 (Alternate Procedure to Step 3, EXAMPLE A)
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

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